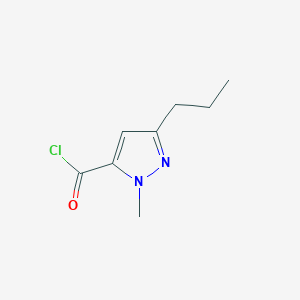
1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
The synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
Chlorination: The carboxylic acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions
Analyse Des Réactions Chimiques
1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction:
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles. The major products formed depend on the specific nucleophile used in the substitution reactions.
Applications De Recherche Scientifique
1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride can be compared with other pyrazole derivatives:
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: This compound is a precursor in the synthesis of the acid chloride.
Methyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate: Another related compound used in organic synthesis.
The uniqueness of this compound lies in its reactivity due to the presence of the acid chloride functional group, making it a valuable intermediate in various chemical reactions.
Propriétés
Numéro CAS |
717871-87-9 |
|---|---|
Formule moléculaire |
C8H11ClN2O |
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
2-methyl-5-propylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-3-4-6-5-7(8(9)12)11(2)10-6/h5H,3-4H2,1-2H3 |
Clé InChI |
SCEOSMQVQQJQQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C(=C1)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















